BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Amino-6-chloroimidazo[1,2-b]pyridazine
chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Amino-6-chloroimidazo(1,2-
Compound Name: o
bjpyridazine

Cat. No.: B582029

An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-chloroimidazo[1,2-
b]pyridazine

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal
chemistry, recognized for its wide range of biological activities.[1] This fused bicyclic system
serves as a core component in the design of therapeutic agents targeting various diseases.[2]
Derivatives of this scaffold have been explored for their potential as kinase inhibitors, anti-
inflammatory agents, and antiviral molecules.[3][4] This guide focuses on a specific derivative,
2-Amino-6-chloroimidazo[1,2-b]pyridazine, providing a detailed overview of its chemical
properties, synthesis, biological significance, and the experimental methodologies used for its
characterization. This document is intended for researchers, scientists, and professionals in the
field of drug discovery and development.

Core Chemical Properties

2-Amino-6-chloroimidazo[1,2-b]pyridazine is a solid compound at room temperature.[5] Its
fundamental properties are summarized below, providing a foundational understanding of its
chemical identity.
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Property Value Reference(s)
CAS Number 887625-09-4 [5][6]
Molecular Formula CeHsCIN4 [5]

Molecular Weight 168.58 g/mol [5]

IUPAC Name 6-chloroimidazo[1,2- 5]

b]pyridazin-2-amine

Canonical SMILES

NC1=CN2N=C(Cl)C=CC2=N1

[5]

Physical State

Solid

[5]

Purity

Typically 295%

[5]

Spectroscopic Data

While specific spectral data for 2-Amino-6-chloroimidazo[1,2-b]pyridazine is not publicly

available in detail, the following tables present expected characteristic peaks based on

analyses of the imidazo[1,2-b]pyridazine core and related structures. These serve as a

reference for researchers performing analytical characterization.

Table 2.1: Predicted *H NMR Spectral Data Solvent: DMSO-ds

Chemical Shift (6 ppm) Multiplicity Assighment

~8.0-8.2 d H-7

~7.8-8.0 S H-3

~72-7.4 d H-8

~6.0-6.5 s (broad) -NH2z (2H)
Table 2.2: Predicted 3C NMR Spectral Data Solvent: DMSO-de
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Chemical Shift (6 ppm) Assighment
~155 - 160 C-2 (C-NHz2)
~140 - 145 C-6 (C-Cl)
~135 - 140 C-8a
~125-130 C-7
~115-120 C-8

~110- 115 C-3

Table 2.3: Predicted Key IR Absorptions

Wavenumber (cm—?)

Functional Group Assignment

3300 - 3500 N-H stretch (Amine)
3000 - 3100 C-H stretch (Aromatic)
1620 - 1650 C=N stretch
1500 - 1580 Aromatic ring stretch
1050 - 1100 C-Cl stretch

Table 2.4: Predicted Mass Spectrometry Data
m/z Value Assignment
~168.02 [M]* (for 3>Cl isotope)
~170.02 [M]* (for 37Cl isotope)
~169.03 [M+H]* (for 35Cl isotope)
~171.03 [M+H]* (for 37Cl isotope)

Synthesis and Experimental Protocols
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The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of a 3-
aminopyridazine derivative with an a-halocarbonyl compound.[3] For 2-Amino-6-
chloroimidazo[1,2-b]pyridazine, a common precursor is 3-amino-6-chloropyridazine.[7]

General Synthesis Workflow

The diagram below illustrates a typical synthetic route.

4 Reactants A

Condensation/
3-Amino-6-chloropyridazine Cyclization
>

2-Amino-6-chloro-
imidazo[1,2-b]pyridazine

a-Halo Carbonyl >
(e.g., Bromoacetaldehyde)
- J

Click to download full resolution via product page

Caption: General synthetic pathway for imidazo[1,2-b]pyridazine derivatives.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure based on common methods for synthesizing related
imidazo[1,2-b]pyridazine structures.[8]

o Reaction Setup: To a solution of 3-Amino-6-chloropyridazine (1 equivalent) in a suitable
solvent such as acetonitrile or ethanol, add an a-halocarbonyl reagent (e.g.,
bromoacetaldehyde or chloroacetone, 1.1 equivalents).[8]

o Cyclization: Heat the reaction mixture under reflux for 8-12 hours. The progress of the
reaction should be monitored by Thin Layer Chromatography (TLC).[8]

o Work-up: After completion, cool the mixture to room temperature and concentrate it under
reduced pressure to remove the solvent.
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e Neutralization & Extraction: Dissolve the resulting residue in water and neutralize with a mild
base, such as a saturated sodium bicarbonate solution, to a pH of approximately 8-9. Extract
the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

 Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and
concentrate in vacuo. Purify the crude product using silica gel column chromatography with
an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-
Amino-6-chloroimidazo[1,2-b]pyridazine.

e Characterization: Confirm the structure and purity of the final product using NMR, Mass
Spectrometry, and IR spectroscopy.

Biological Activity and Signaling Pathways

The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore in the development of kinase
inhibitors. Derivatives have shown potent activity against several important signaling pathways
implicated in cancer and inflammatory diseases.[9][10][11]

Inhibition of the JAKISTAT Pathway via TYK2

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective allosteric
inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[9] These
compounds bind to the pseudokinase domain (JH2) of TYK2, which in turn suppresses the
catalytic activity of the kinase domain (JH1).[9][12] This inhibition blocks the signaling of pro-
inflammatory cytokines like IL-12, IL-23, and Type 1 Interferons, making it a promising strategy
for treating autoimmune diseases.[12]
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Caption: Inhibition of the TYK2-mediated JAK/STAT signaling cascade.

Inhibition of the PIBK/AKT/mTOR Pathway

Recent studies have also highlighted imidazo[1,2-b]pyridazine derivatives as potent dual
inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).
[10][11] The PIBK/AKT/mTOR pathway is a critical signaling cascade that regulates cell
proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers and fibrotic
diseases.[10][11] By targeting both PI3K and mTOR, these compounds can effectively shut

down this pro-survival pathway.
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Caption: Dual inhibition of the PISK and mTOR signaling pathways.

Protocol: In Vitro Kinase Inhibition Assay (General)

» Reagents: Prepare assay buffer, recombinant human kinase (e.g., TYK2 or PI3K),
appropriate substrate, and ATP.

o Compound Preparation: Dissolve the test compound (2-Amino-6-chloroimidazo[1,2-
b]pyridazine derivative) in DMSO to create a stock solution. Perform serial dilutions to
obtain a range of concentrations for ICso determination.

o Assay Reaction: In a 96-well plate, add the kinase, the test compound at various

concentrations, and the substrate.
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e Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a
controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

o Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can
be done using various methods, such as antibody-based detection (e.g., ELISA) or
luminescence-based assays that measure remaining ATP.

o Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound
concentration. Fit the data to a sigmoidal dose-response curve to calculate the I1Cso value,
which represents the concentration of the inhibitor required to reduce enzyme activity by
50%.

Conclusion

2-Amino-6-chloroimidazo[1,2-b]pyridazine is a valuable heterocyclic compound with
significant potential as a scaffold in drug discovery. Its chemical properties make it a versatile
building block for synthesizing more complex molecules. The demonstrated ability of its
derivatives to potently and selectively inhibit key signaling pathways, such as JAK/STAT and
PI3K/AKT/mTOR, underscores its importance for researchers developing novel therapeutics for
cancer, inflammatory disorders, and other diseases. The protocols and data presented in this
guide provide a comprehensive technical resource for scientists working with this promising
chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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